molecular formula C11H9NO3 B8679934 1-(Benzo[d]oxazol-2-yl)cyclopropanecarboxylic acid

1-(Benzo[d]oxazol-2-yl)cyclopropanecarboxylic acid

Cat. No. B8679934
M. Wt: 203.19 g/mol
InChI Key: GHFORTXVCZXYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d]oxazol-2-yl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d]oxazol-2-yl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d]oxazol-2-yl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Benzo[d]oxazol-2-yl)cyclopropanecarboxylic acid

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

1-(1,3-benzoxazol-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H9NO3/c13-10(14)11(5-6-11)9-12-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,13,14)

InChI Key

GHFORTXVCZXYBA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC3=CC=CC=C3O2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 1-(benzo[d]oxazol-2-yl)cyclopropanecarboxylate (0.132 g, 0.6077 mmol) in 3 mL 3:2 THF:H2O at room temperature under nitrogen was added LiOH (0.02911 g, 1.215 mmol). After stirring at ambient temperature overnight the reaction was diluted to 30 mL with ethyl acetate and washed with 2N HCl, water and brine. The organics were dried (MgSO4), filtered and concentrated to a white solid (100 mg, 81% yield).
Name
methyl 1-(benzo[d]oxazol-2-yl)cyclopropanecarboxylate
Quantity
0.132 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.02911 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
81%

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